molecular formula C19H24N4O2 B2582737 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034280-57-2

2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2582737
CAS No.: 2034280-57-2
M. Wt: 340.427
InChI Key: MHKKMUAWNQVXBW-QAQDUYKDSA-N
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Description

2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound that features a pyridine ring, a cyclohexyl group, and a pyrimidine moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced via cycloaddition reactions or through the use of cyclohexyl halides.

    Pyrimidine moiety incorporation: The pyrimidine ring is often synthesized separately and then coupled with the intermediate compound through nucleophilic substitution or other coupling reactions.

    Final assembly: The final step involves the coupling of the pyridine, cyclohexyl, and pyrimidine components under specific conditions, such as the use of catalysts or specific solvents.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or cyclohexyl moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases or conditions.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by interacting with key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-3-yl)-N-cyclohexylacetamide: Lacks the pyrimidine moiety.

    N-[(1r,4r)-4-cyclohexyl]acetamide: Lacks both the pyridine and pyrimidine rings.

    2-(pyridin-3-yl)-N-[(4,6-dimethylpyrimidin-2-yl)oxy]acetamide: Lacks the cyclohexyl group.

Uniqueness

The presence of both the pyridine and pyrimidine rings, along with the cyclohexyl group, makes 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide unique. This combination of structural features may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)25-17-7-5-16(6-8-17)23-18(24)11-15-4-3-9-20-12-15/h3-4,9-10,12,16-17H,5-8,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKMUAWNQVXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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